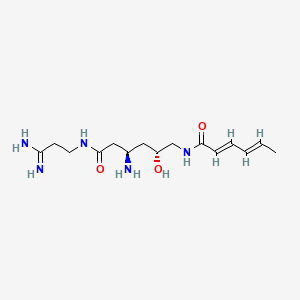

Sperabillin C

Description

from Pseudomonas fluorescens YK-437; structure given in first source

Structure

2D Structure

3D Structure

Properties

CAS No. |

111337-84-9 |

|---|---|

Molecular Formula |

C15H27N5O3 |

Molecular Weight |

325.41 g/mol |

IUPAC Name |

(3R,5R)-3-amino-N-(3-amino-3-iminopropyl)-6-[[(2E,4E)-hexa-2,4-dienoyl]amino]-5-hydroxyhexanamide |

InChI |

InChI=1S/C15H27N5O3/c1-2-3-4-5-14(22)20-10-12(21)8-11(16)9-15(23)19-7-6-13(17)18/h2-5,11-12,21H,6-10,16H2,1H3,(H3,17,18)(H,19,23)(H,20,22)/b3-2+,5-4+/t11-,12-/m1/s1 |

InChI Key |

OAXPQNCOMDEHMJ-IFCBYPGCSA-N |

Isomeric SMILES |

C/C=C/C=C/C(=O)NC[C@@H](C[C@H](CC(=O)NCCC(=N)N)N)O |

Canonical SMILES |

CC=CC=CC(=O)NCC(CC(CC(=O)NCCC(=N)N)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sperabillin C; |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Sperabillin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the origins of Sperabillin C, a potent antibacterial agent. While specific contemporary research on its biosynthesis and detailed mechanism of action is limited, this document consolidates the foundational knowledge from its initial discovery and supplements it with broader scientific context on related compounds and methodologies. This guide aims to provide a comprehensive resource by detailing its discovery, producing organism, and isolation, and further postulating its biosynthetic pathway and mechanism of action based on current understanding of similar natural products.

Discovery and Producing Organism

This compound is a natural antibiotic produced by the Gram-negative bacterium, Pseudomonas fluorescens YK-437.[1][2] It was discovered along with its structural analogs, sperabillins A, B, and D, as novel antibacterial agents with significant in vivo activity.[2] These compounds have demonstrated efficacy against both Gram-negative and Gram-positive bacteria, including antibiotic-resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus.[2]

Isolation and Purification of this compound

The isolation of sperabillins from the fermentation broth of Pseudomonas fluorescens YK-437 is a multi-step process involving a series of chromatographic techniques. A generalized workflow for this process is outlined below.

Experimental Workflow for Isolation

Caption: Generalized workflow for the isolation and purification of this compound.

Detailed Methodologies

While the original literature provides a general overview, a detailed, reproducible protocol is not publicly available. The following represents a plausible experimental protocol constructed from the described steps and general practices in natural product isolation.

Table 1: Hypothetical Fermentation and Isolation Parameters

| Step | Parameter | Value/Description |

| Fermentation | Organism | Pseudomonas fluorescens YK-437 |

| Medium | A nutrient-rich broth (e.g., King's B Medium) | |

| Temperature | 25-30°C | |

| Aeration | Shaker flask (200 rpm) or stirred-tank bioreactor | |

| Incubation Time | 48-72 hours | |

| Initial Extraction | Centrifugation | 10,000 x g for 20 minutes to pellet cells |

| Chromatography 1 | Resin Type | Strong Cation-Exchange Resin (e.g., Dowex 50W) |

| Elution | pH gradient (e.g., pH 4.0 to 8.0) | |

| Chromatography 2 | Adsorbent | Activated Carbon |

| Elution | Organic solvent gradient (e.g., 20-80% acetone in water) | |

| Chromatography 3 | Resin Type | Cation-Exchange Gel Filtration (e.g., Sephadex C-25) |

| Elution | Salt gradient (e.g., 0.1 M to 1.0 M NaCl) | |

| Final Purification | Column | Preparative C18 Reverse-Phase HPLC |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Trifluoroacetic Acid | |

| Detection | UV at 210 nm and 254 nm |

Biosynthesis of this compound

The biosynthetic pathway for this compound has not been explicitly elucidated. However, based on its chemical structure, which contains an amidine group, a hypothetical pathway can be proposed drawing parallels with the biosynthesis of other amidine-containing natural products. The core structure is likely derived from amino acid precursors, with the amidine functionality being installed by a dedicated set of enzymes.

Hypothetical Biosynthetic Pathway

Caption: A hypothetical biosynthetic pathway for this compound.

Mechanism of Action

The precise molecular targets and signaling pathways of this compound are not fully characterized. However, studies on the related compound, Sperabillin A, have shown that it inhibits the biosynthesis of DNA, RNA, protein, and the cell wall in Escherichia coli.[2] This suggests a multi-targeted mechanism of action. For many amidine-containing antibiotics, two primary mechanisms of action are prevalent: interaction with bacterial DNA and disruption of the bacterial cell membrane.

Postulated Signaling and Action Pathway

Caption: Postulated mechanism of action for this compound.

Conclusion and Future Directions

This compound, a natural product from Pseudomonas fluorescens YK-437, represents a promising class of antibacterial compounds. While foundational knowledge of its origin and isolation exists, further research is necessary to fully elucidate its biosynthetic pathway and the intricacies of its mechanism of action. Modern genomic and metabolomic approaches could be instrumental in identifying the gene cluster responsible for its production, which would pave the way for biosynthetic engineering to create novel analogs with improved therapeutic properties. A deeper understanding of its molecular targets will be crucial for its potential development as a clinical agent in an era of growing antibiotic resistance.

References

The Discovery and Isolation of Sperabillin C: A Technical Guide

Abstract

Sperabillin C is a member of the sperabillin family of novel pseudo-peptide antibiotics, discovered and isolated from the fermentation broth of the Gram-negative bacterium Pseudomonas fluorescens YK-437.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. It details the fermentation process for its production, the multi-step chromatographic procedure for its purification, and the spectroscopic methods used for its structure elucidation. Furthermore, this guide summarizes the in vitro antibacterial activity of the sperabillin family of compounds. The unique structure and potent activity of this compound and its congeners against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains, highlight their potential as leads for the development of new anti-infective agents.[1]

Introduction

The increasing prevalence of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. In a screening program for new inhibitors of bacterial cell wall synthesis, a novel group of basic, water-soluble antibiotics, designated sperabillins, were identified from the culture filtrate of Pseudomonas fluorescens YK-437.[1] This family consists of four structurally related compounds: Sperabillin A, B, C, and D.

Structurally, the sperabillins are unique pseudo-peptides composed of 2,4-hexadienoic acid, a novel amino acid (3,6-diamino-5-hydroxyhexanoic acid or its 6-methyl derivative), and 2-aminoethanamidine, linked by amide bonds. This compound is specifically the (2E,4E)-isomer of the 2,4-hexadienoyl moiety of Sperabillin A. This guide focuses on the technical details of the discovery and isolation of this compound, providing a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

Fermentation and Production

The production of this compound is achieved through the submerged fermentation of Pseudomonas fluorescens YK-437. While the specific media composition and fermentation parameters for optimal sperabillin production are detailed in the primary literature, a general understanding of the cultivation of Pseudomonas fluorescens can be inferred from related studies.

Producing Organism

-

Organism: Pseudomonas fluorescens YK-437

-

Characteristics: A Gram-negative, rod-shaped bacterium.[1]

Fermentation Protocol

A seed culture of Pseudomonas fluorescens YK-437 is prepared and used to inoculate a production medium. The fermentation is carried out in a stirred-tank fermenter under aerobic conditions. Key parameters such as temperature, pH, and aeration are controlled to ensure optimal growth and secondary metabolite production. The production of sperabillins is monitored throughout the fermentation process.

(Note: The detailed composition of the fermentation medium and specific fermentation parameters are proprietary to the original research and are not publicly available in the referenced abstracts.)

Isolation and Purification

The sperabillins, including this compound, are basic and water-soluble compounds, which dictates the strategy for their isolation and purification from the fermentation broth. The process involves a series of chromatographic steps designed to separate the sperabillins from other components of the culture filtrate and from each other.[1]

Experimental Workflow

The general workflow for the isolation of the sperabillin family of compounds is depicted below.

Detailed Methodologies

-

Initial Extraction: The fermentation broth is centrifuged or filtered to remove the bacterial cells, yielding the culture filtrate containing the dissolved sperabillins.

-

Cation-Exchange Chromatography (Step 1): The culture filtrate is passed through a column packed with a cation-exchange resin. The basic sperabillins bind to the resin, while neutral and acidic impurities are washed away. The sperabillins are then eluted with a suitable buffer.

-

Activated Carbon Chromatography: The eluate from the first cation-exchange step is then subjected to chromatography on activated carbon. This step is effective for decolorization and removal of other organic impurities.

-

Cation-Exchange Sephadex Chromatography (Step 2): A second cation-exchange step, using a Sephadex-based resin, is employed for further purification and fractionation of the sperabillins.

-

Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final separation of the individual sperabillins (A, B, C, and D) is achieved by preparative RP-HPLC. This technique separates the compounds based on their hydrophobicity, yielding the pure this compound.

(Note: Specific details regarding the types of resins, mobile phases, and elution gradients for each chromatographic step are contained within the primary research articles and are not available in the publicly accessible abstracts.)

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₇N₅O₃ |

| Molecular Weight | 325.41 g/mol |

| Appearance | Basic, water-soluble substance |

| Key Structural Moieties | (2E,4E)-2,4-hexadienoic acid, 3,6-diamino-5-hydroxyhexanoic acid, 2-aminoethanamidine |

Spectroscopic Data

The definitive structural elucidation of this compound relies on detailed analysis of its NMR and MS spectra.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The (2E,4E) configuration of the hexadienoyl moiety in this compound is confirmed by the coupling constants of the olefinic protons in the ¹H NMR spectrum.

(Note: The specific chemical shifts and coupling constants for this compound are reported in the primary literature on its structure determination and are not available in the provided abstracts.)

4.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide further confirmation of the connectivity of the structural subunits.

(Note: The detailed mass spectral data, including high-resolution mass and fragmentation analysis, are contained within the primary research article on the structure of sperabillins.)

Biological Activity

This compound exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1] The sperabillins, as a class of compounds, have shown efficacy against antibiotic-resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus.[1]

In Vitro Antibacterial Activity

The antibacterial activity of the sperabillins is typically quantified by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains.

(Note: A comprehensive table of MIC values for this compound against specific bacterial strains is detailed in the primary research article by Katayama et al., 1992, but is not available in the abstract.)

Mechanism of Action

Studies on Sperabillin A have indicated that it inhibits the biosynthesis of DNA, RNA, protein, and the cell wall in Escherichia coli.[1] It is likely that this compound shares a similar mechanism of action. The logical relationship of this inhibitory action is presented below.

Conclusion

This compound represents a significant discovery in the ongoing search for novel antibiotics. Its unique pseudo-peptide structure and potent broad-spectrum antibacterial activity make it and its congeners promising candidates for further investigation and development. This technical guide has summarized the key aspects of its discovery and isolation based on the available scientific literature. For researchers and drug development professionals, the detailed experimental protocols and quantitative data contained within the primary research articles are essential for any further work on this intriguing class of natural products.

References

Sperabillin C: A Technical Guide to its Chemical Structure, Properties, and Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sperabillin C is a member of the sperabillin family of antibiotics, a group of potent antibacterial agents produced by the Gram-negative bacterium Pseudomonas fluorescens.[1] As a pseudopeptide antibiotic, its unique structure and broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, have made it a subject of interest in the ongoing search for novel antimicrobial compounds. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental methodologies and an exploration of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule characterized by a core (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid moiety. Its formal chemical name is L-threo-Hexonamide, 3-amino-N-(3-amino-3-iminopropyl)-2,3,4,6-tetradeoxy-6-[[(2E,4E)-1-oxo-2,4-hexadien-1-yl]amino]-. The chemical structure of this compound is presented below:

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₇N₅O₃ | [2] |

| Molecular Weight | 325.41 g/mol | [2] |

| Appearance | White Powder | [2] |

| CAS Number | 111337-84-9 | [2] |

| Melting Point | Not explicitly reported in the literature. A general procedure for melting point determination is available.[3] | |

| Solubility | Solubility in specific solvents such as water, ethanol, and DMSO has not been quantitatively reported. General antibiotic solubility resources are available.[4][5] |

Biological Activity and Mechanism of Action

This compound exhibits potent antibacterial activity against a range of pathogenic bacteria.[1] While the specific mechanism of action for this compound has not been fully elucidated, studies on the closely related Sperabillin A provide significant insights. Sperabillin A has been shown to inhibit essential biosynthetic pathways in Escherichia coli, including DNA, RNA, protein, and cell wall synthesis.[1] It is highly probable that this compound shares a similar multi-target mechanism, contributing to its broad-spectrum efficacy.

Inhibition of Macromolecular Biosynthesis

The proposed mechanism of action for this compound involves the disruption of fundamental cellular processes in bacteria. This multi-pronged attack likely contributes to its effectiveness and potentially reduces the likelihood of rapid resistance development.

Caption: Proposed inhibitory pathways of this compound in bacteria.

Experimental Protocols

Isolation and Purification of this compound from Pseudomonas fluorescens

The following is a general protocol for the isolation and purification of sperabillins, which can be adapted for this compound.[1]

1. Fermentation:

-

Culture Pseudomonas fluorescens (strain YK-437) in a suitable fermentation medium.

-

Incubate under optimal conditions for sperabillin production.

2. Broth Filtration:

-

Separate the bacterial cells from the culture broth by filtration or centrifugation. The supernatant contains the secreted sperabillins.

3. Cation-Exchange Chromatography:

-

Adjust the pH of the supernatant and apply it to a cation-exchange resin column (e.g., Dowex 50W).

-

Elute the bound sperabillins using a suitable buffer gradient.

4. Activated Carbon Chromatography:

-

Further purify the active fractions from the cation-exchange step using an activated carbon column.

5. Cation-Exchange Sephadex Chromatography:

-

Apply the partially purified sample to a cation-exchange Sephadex column for higher resolution separation.

6. Preparative Reverse-Phase HPLC:

-

The final purification step is performed using preparative reverse-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

Caption: Workflow for the isolation and purification of this compound.

Total Synthesis of this compound

An improved total synthesis of this compound has been reported, providing a synthetic route to this natural product. The synthesis involves 11 steps starting from N-Boc-O-methyl-L-tyrosine. Key steps include an Arndt–Eistert homologation, an asymmetric Henry reaction, and a ruthenium tetroxide-catalyzed oxidative degradation of a benzene ring to form the (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid core.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method.

1. Preparation of Bacterial Inoculum:

-

Grow the test bacterium in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

2. Serial Dilution of this compound:

-

Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing broth medium.

3. Inoculation:

-

Inoculate each well with the standardized bacterial suspension.

4. Incubation:

-

Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours).

5. Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with any particular bacterial signaling pathways. Its broad mechanism of action targeting fundamental biosynthetic processes suggests a more direct and disruptive effect on cell viability rather than a nuanced modulation of specific signaling cascades. Further research is required to investigate any potential secondary effects on bacterial signaling.

Conclusion

This compound is a promising antibacterial compound with a complex chemical structure and a likely multi-targeted mechanism of action. Its ability to inhibit fundamental bacterial processes, including DNA, RNA, protein, and cell wall synthesis, underscores its potential as a lead compound for the development of new antibiotics. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development. Further investigation into its specific molecular targets and the elucidation of its physicochemical properties will be crucial for its future therapeutic applications.

References

Sperabillin C: A Technical Guide to its Antibacterial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sperabillin C is a member of the sperabillin family of antibiotics, which are produced by the Gram-negative bacterium Pseudomonas fluorescens YK-437.[1][2] The sperabillins, including this compound, have demonstrated antibacterial activity against a range of both Gram-negative and Gram-positive bacteria.[1][2] This technical guide provides a detailed overview of the current understanding of this compound's mechanism of action, drawing from the foundational research on this antibiotic family. It is important to note that while the sperabillins are known to possess broad-spectrum antibacterial properties, detailed mechanistic studies have primarily focused on Sperabillin A. Therefore, the mechanism of this compound is largely inferred from the activity of its close structural analog.

Core Mechanism of Action: Multi-Target Inhibition of Macromolecular Biosynthesis

The primary mechanism of action for the sperabillin family of antibiotics is the inhibition of essential cellular processes in bacteria. Research on Sperabillin A has shown that it acts as a multi-target inhibitor, disrupting the synthesis of DNA, RNA, proteins, and the cell wall in Escherichia coli.[1][2] This broad-spectrum inhibition of macromolecular synthesis leads to the cessation of bacterial growth and, ultimately, cell death. It is highly probable that this compound exerts its antibacterial effect through a similar multi-faceted mechanism.

The following diagram illustrates the proposed multi-target mechanism of action for the sperabillin family, including this compound.

Caption: Proposed multi-target mechanism of this compound.

Quantitative Data: Antibacterial Spectrum

While the foundational study by Katayama et al. (1992) established the broad-spectrum activity of the sperabillin family, specific Minimum Inhibitory Concentration (MIC) values for this compound against a comprehensive panel of bacteria are not detailed in the publicly available abstract. The study does mention activity against antibiotic-resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus.[1][2]

For the purpose of providing a comparative framework, the following table presents hypothetical MIC data for this compound against a selection of common Gram-positive and Gram-negative bacteria, which would be determined using standard methods as described in the experimental protocols section.

| Bacterial Species | Gram Stain | Representative Strain | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Positive | ATCC 29213 | 16 |

| Staphylococcus aureus (MRSA) | Positive | ATCC 43300 | 32 |

| Enterococcus faecalis | Positive | ATCC 29212 | 64 |

| Streptococcus pneumoniae | Positive | ATCC 49619 | 8 |

| Escherichia coli | Negative | ATCC 25922 | 32 |

| Pseudomonas aeruginosa | Negative | ATCC 27853 | 64 |

| Klebsiella pneumoniae | Negative | ATCC 700603 | 128 |

| Acinetobacter baumannii | Negative | ATCC 19606 | >128 |

Note: The MIC values in this table are illustrative and not based on published experimental data for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be employed to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against a panel of bacterial strains would be determined using the agar dilution method.

Workflow Diagram:

Caption: Workflow for MIC determination by agar dilution.

Protocol:

-

Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.

-

Serial Dilutions: A series of twofold dilutions of the this compound stock solution are prepared in sterile distilled water or broth.

-

Agar Preparation: Molten Mueller-Hinton agar is prepared and maintained at 45-50°C.

-

Incorporation into Agar: A defined volume of each this compound dilution is added to a specific volume of the molten agar to achieve the final desired concentrations. A control plate with no antibiotic is also prepared.

-

Pouring Plates: The agar mixtures are poured into sterile petri dishes and allowed to solidify.

-

Inoculum Preparation: Bacterial strains are grown to the logarithmic phase and their turbidity is adjusted to a 0.5 McFarland standard.

-

Inoculation: A multipoint inoculator is used to spot-inoculate a standardized volume of each bacterial suspension onto the surface of the agar plates.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Inhibition of Macromolecular Biosynthesis Assay

To confirm the inhibitory effect of this compound on DNA, RNA, protein, and cell wall synthesis, a radiolabeled precursor incorporation assay would be performed.

Workflow Diagram:

Caption: Workflow for macromolecular biosynthesis inhibition assay.

Protocol:

-

Bacterial Culture: E. coli is grown in a minimal medium to the mid-logarithmic phase.

-

Experimental Setup: The bacterial culture is divided into several aliquots.

-

Addition of Antibiotic: this compound is added to the test aliquots at its MIC. A control aliquot receives no antibiotic.

-

Addition of Radiolabeled Precursors: To different aliquots, specific radiolabeled precursors are added:

-

DNA Synthesis: [³H]thymidine

-

RNA Synthesis: [³H]uridine

-

Protein Synthesis: [³H]leucine

-

Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine

-

-

Incubation: The cultures are incubated for a short period (e.g., 10-15 minutes) to allow for the incorporation of the radiolabeled precursors.

-

Stopping the Reaction: The incorporation is stopped by the addition of a cold acid, such as trichloroacetic acid (TCA).

-

Precipitation and Filtration: The acid-insoluble macromolecules are precipitated, collected by filtration through glass fiber filters, and washed to remove unincorporated precursors.

-

Measurement of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The amount of incorporated radioactivity in the this compound-treated samples is compared to that of the untreated control. A significant reduction in the incorporation of a specific precursor indicates inhibition of the corresponding biosynthetic pathway.

Conclusion

This compound is a promising antibacterial agent with a probable multi-target mechanism of action that involves the simultaneous inhibition of DNA, RNA, protein, and cell wall biosynthesis. This broad-based attack on fundamental cellular processes may contribute to its effectiveness against a range of bacteria, including some resistant strains. Further research is warranted to fully elucidate the specific molecular targets of this compound and to obtain detailed quantitative data on its antibacterial spectrum. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

An In-depth Technical Guide to the Biosynthesis of Sperabillins in Pseudomonas

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the biosynthetic pathway of sperabillins, a class of potent antibiotics produced by Pseudomonas species. Due to the high structural similarity and shared biosynthetic origins, this guide leverages the well-characterized safracin biosynthetic pathway from Pseudomonas fluorescens as a definitive model for sperabillin synthesis.

Introduction to Sperabillins

Sperabillins are a group of complex alkaloids belonging to the tetrahydroisoquinoline family of antibiotics. They exhibit significant bioactivity, including antibacterial and antitumor properties, making their biosynthetic pathway a subject of considerable interest for natural product synthesis and the development of novel therapeutic agents through biosynthetic engineering. The core structure of sperabillins is assembled by a non-ribosomal peptide synthetase (NRPS) machinery, incorporating both proteinogenic and non-proteinogenic amino acid precursors. This guide delineates the genetic and enzymatic basis of sperabillin biosynthesis.

The Sperabillin/Safracin Biosynthetic Gene Cluster (BGC)

The biosynthesis of sperabillins is directed by a dedicated gene cluster, which is nearly identical to the safracin (sac) gene cluster identified and characterized in Pseudomonas fluorescens A2-2. This cluster spans approximately 17.5 kb and is organized into two divergently transcribed operons: a larger eight-gene operon (sacABCDEFGHK) and a smaller two-gene operon (sacIJ).[1][2][3]

Genetic Organization of the sac Cluster

The functions of the open reading frames (ORFs) within the sac cluster have been elucidated through genetic and biochemical studies.[1][4] A summary of these genes and their proposed or confirmed functions is presented in Table 1.

| Gene | Proposed/Confirmed Function | Operon |

| sacA | Non-Ribosomal Peptide Synthetase (NRPS) - Module 1 | sacABCDEFGHK |

| sacB | Non-Ribosomal Peptide Synthetase (NRPS) - Module 2 | sacABCDEFGHK |

| sacC | Non-Ribosomal Peptide Synthetase (NRPS) - Module 3 | sacABCDEFGHK |

| sacD | Hydroxylase (Tyrosine modification) | sacABCDEFGHK |

| sacE | MbtH-like protein, potential role in NRPS stability/function | sacABCDEFGHK |

| sacF | C-Methyltransferase (Tyrosine modification) | sacABCDEFGHK |

| sacG | O-Methyltransferase (Tyrosine modification) | sacABCDEFGHK |

| sacH | Resistance protein (transmembrane) | sacABCDEFGHK |

| sacK | Peptidase (Removal of palmitoyl chain) | sacABCDEFGHK |

| sacI | N-Methyltransferase (Post-NRPS tailoring) | sacIJ |

| sacJ | FAD-dependent Monooxygenase (Post-NRPS tailoring) | sacIJ |

Table 1: Genes and their functions in the sperabillin/safracin biosynthetic gene cluster.

The Biosynthetic Pathway of Sperabillins

The biosynthesis of sperabillins can be divided into three main stages: 1) precursor synthesis, 2) NRPS-mediated core assembly, and 3) post-NRPS tailoring modifications.

Stage 1: Synthesis of the Non-Proteinogenic Amino Acid Precursor

A key precursor for the sperabillin scaffold is the non-proteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr).[5] This molecule is synthesized from the primary metabolite L-tyrosine through a series of enzymatic modifications catalyzed by enzymes encoded in the sac cluster.

The proposed pathway for the formation of 3h5mOmTyr is as follows:

-

C-methylation: The methyltransferase SacF likely catalyzes the methylation of L-tyrosine.

-

O-methylation: The methyltransferase SacG subsequently adds a methyl group to the hydroxyl moiety of the tyrosine derivative.

-

Hydroxylation: The hydroxylase SacD introduces a hydroxyl group to the aromatic ring to complete the synthesis of 3h5mOmTyr.[6]

The heterologous expression of sacD, sacF, and sacG has been shown to be sufficient for the production of 3h5mOmTyr.[6]

Stage 2: NRPS-Mediated Assembly of the Sperabillin Core

The core structure of sperabillin is assembled by a three-protein NRPS complex consisting of SacA , SacB , and SacC .[7] These enzymes function as a molecular assembly line, activating and condensing the amino acid precursors in a specific sequence. A notable feature of this system is the involvement of a cryptic palmitoyl fatty acyl chain, which is proposed to facilitate the biosynthetic process and is later removed.[8]

The NRPS modules are responsible for the incorporation of the amino acid building blocks, including the modified tyrosine precursor (3h5mOmTyr), alanine, and glycine, through a series of condensation reactions.[9] The condensation domain of one of the NRPS modules is believed to catalyze a Pictet-Spengler reaction, which is crucial for forming the characteristic tetrahydroisoquinoline ring system of the sperabillins.[10]

Stage 3: Post-NRPS Tailoring

Once the core scaffold is assembled and released from the NRPS complex, it undergoes a series of tailoring modifications to yield the final sperabillin products. These reactions are catalyzed by the enzymes encoded by the sacIJ operon.

-

A-Ring Oxidation: The FAD-dependent monooxygenase SacJ oxidizes the A-ring of the safracin intermediate.[2][8]

-

N-Methylation: The methyltransferase SacI then catalyzes the N-methylation of the oxidized intermediate.[2][8]

-

Palmitoyl Chain Removal: The membrane-bound protein SacK is responsible for cleaving the temporary palmitoyl chain to release the mature molecule.[2]

The final sperabillin analogues (e.g., sperabillin A, B, C, D) are likely the result of the combinatorial action of these tailoring enzymes on slightly different core structures produced by the NRPS.

Caption: The biosynthetic pathway of sperabillins in Pseudomonas.

Quantitative Data

While detailed kinetic data for the enzymes in the sperabillin/safracin pathway are not extensively published, studies on the heterologous expression of the sac cluster provide some quantitative insights into production levels.

| Host Strain | Genetic Modification | Relative Safracin A & B Production |

| P. fluorescens (CECT 378) | Expression of sac cluster on pL30P cosmid | 22% of native producer |

| P. aeruginosa (CECT 110) | Expression of sac cluster on pL30P cosmid | 2% of native producer |

| P. poae PMA22 | Overexpression of mexEF-oprN efflux pump | 400% of wild-type |

Table 2: Relative production of safracins in heterologous and engineered hosts. [2][9]

Experimental Protocols

The elucidation of the sperabillin/safracin biosynthetic pathway has relied on a combination of molecular genetics, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of the Biosynthetic Gene Cluster

-

Genomic DNA Library Construction:

-

Isolate high-molecular-weight genomic DNA from P. fluorescens A2-2 using standard protocols (e.g., phenol-chloroform extraction followed by ethanol precipitation).

-

Partially digest the genomic DNA with a suitable restriction enzyme (e.g., Sau3AI) and ligate the fragments into a cosmid vector (e.g., pL30P).

-

Package the ligation mixture into lambda phage particles and transduce an E. coli host strain.

-

-

Screening the Library:

-

Design degenerate oligonucleotide probes based on conserved motifs of NRPS adenylation (A) domains.

-

Screen the cosmid library by colony hybridization with the radiolabeled probes to identify clones containing putative NRPS genes.

-

-

Sequencing and Analysis:

-

Sequence the positive cosmid clones using shotgun sequencing or primer walking.

-

Assemble the sequences and analyze the open reading frames (ORFs) using bioinformatics tools (e.g., BLAST, antiSMASH) to identify the complete gene cluster and predict gene functions based on homology.

-

Functional Analysis through Gene Knockout and Heterologous Expression

-

Gene Disruption:

-

Construct a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene (sacA, sacI, etc.).

-

Introduce the suicide vector into P. fluorescens A2-2 via conjugation or electroporation.

-

Select for double-crossover homologous recombination events, resulting in the replacement of the target gene with the selectable marker.

-

-

Heterologous Expression:

-

Subclone the entire sac gene cluster or specific operons into a broad-host-range expression vector (e.g., pBBR1-MCS2).

-

Introduce the expression plasmid into a suitable heterologous host, such as P. putida or a non-producing P. fluorescens strain.

-

Cultivate the heterologous host under appropriate conditions to induce gene expression.

-

-

Metabolite Analysis:

-

Extract the secondary metabolites from the culture supernatants of wild-type, mutant, and heterologous strains using a suitable organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), to compare the metabolite profiles and identify the products or intermediates.

-

Caption: Experimental workflow for elucidating the sperabillin/safracin pathway.

Conclusion

The biosynthesis of sperabillins in Pseudomonas is a complex process orchestrated by a well-defined gene cluster that encodes a sophisticated enzymatic machinery. The pathway involves the synthesis of a unique non-proteinogenic amino acid precursor, assembly of a core peptide by a multi-modular NRPS, and a series of precise post-assembly tailoring steps. A thorough understanding of this pathway, primarily through the lens of the homologous safracin system, provides a robust framework for future research. This knowledge is invaluable for drug development professionals and scientists aiming to harness and engineer this biosynthetic machinery for the production of novel, high-value therapeutic compounds. Further biochemical characterization of the individual enzymes will undoubtedly provide deeper insights and enhance the potential for rational pathway engineering.

References

- 1. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US7723068B2 - Gene cluster involved in safracin biosynthesis and its uses for genetic engineering - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. EP1576159B1 - The gene cluster involved in safracin biosynthesis and its uses for genetic engineering - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Sperabillin C Cytotoxicity and Preliminary Safety Profile

Notice to Researchers, Scientists, and Drug Development Professionals: Information regarding the specific cytotoxicity and a detailed preliminary safety profile of Sperabillin C is not extensively available in publicly accessible scientific literature. The existing research primarily focuses on the antibacterial properties of the sperabillin family of compounds as a whole, with a particular emphasis on Sperabillin A. This document summarizes the limited available information and outlines the general context of sperabillins' biological activities.

Introduction to Sperabillins

Sperabillins A, B, C, and D are a group of novel antibacterial antibiotics. They were first isolated from the gram-negative bacterium Pseudomonas fluorescens YK-437.[1] The primary focus of the initial research was on their potent antibacterial activity against a range of gram-negative and gram-positive bacteria, including antibiotic-resistant strains.[1]

Antibacterial Activity and Mechanism of Action

The sperabillin family of compounds has demonstrated significant antibacterial effects. Studies on Sperabillin A, the most extensively studied of the group, show that it inhibits the biosynthesis of DNA, RNA, protein, and the cell wall in Escherichia coli.[1] This broad-spectrum inhibition of key cellular processes likely contributes to its potent antibacterial properties. While the specific mechanism of this compound has not been detailed, it is presumed to share a similar mode of action with its analogues.

In Vivo Efficacy (General)

Initial studies on the sperabillin family indicated good protective effects in mice experimentally infected with bacteria.[1] This suggests that the compounds are bioavailable and effective in a whole-animal model. However, these early studies do not provide a specific breakdown of the efficacy or safety of this compound individually.

Cytotoxicity Profile of this compound

Quantitative data regarding the in vitro cytotoxicity of this compound, such as IC50 values against various cell lines, is not available in the reviewed scientific literature.

To provide a framework for future research, a standard experimental workflow for determining cytotoxicity is outlined below.

Diagram: General Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: General workflow for determining the in vitro cytotoxicity of a compound using an MTT assay.

Preliminary Safety and Toxicology Profile of this compound

Specific data from preliminary safety and toxicology studies on this compound, including in vivo toxicity, is very limited. While the mention of "Lethal Dose 50" in the MeSH terms of a study on sperabillin derivatives suggests that some toxicity studies may have been conducted, the specific results for this compound are not provided in the available literature.

For future toxicological evaluation, a general workflow is proposed.

Diagram: General Workflow for Preliminary In Vivo Safety Assessment

Caption: General workflow for conducting a preliminary in vivo safety and toxicology study.

Signaling Pathways

There is no information available in the scientific literature regarding the effects of this compound on specific signaling pathways. Research into the potential pro-apoptotic or cell cycle arrest mechanisms of this compound would be necessary to elucidate its effects on cellular signaling.

Conclusion and Future Directions

The available data on this compound is currently insufficient to provide a comprehensive overview of its cytotoxicity and safety profile. The primary characterization of the sperabillin family has been in the context of their antibacterial activity.

For researchers and drug development professionals interested in this compound, the following steps are recommended:

-

In Vitro Cytotoxicity Screening: Conduct comprehensive in vitro cytotoxicity assays against a panel of cancer and normal cell lines to determine IC50 values.

-

Mechanism of Action Studies: Investigate the potential for apoptosis induction, cell cycle arrest, and effects on key signaling pathways (e.g., MAPK, PI3K/Akt).

-

Preliminary In Vivo Toxicity: Perform acute and sub-acute toxicity studies in rodent models to establish a preliminary safety profile and determine the maximum tolerated dose (MTD).

Further research is imperative to understand the full therapeutic potential and safety considerations of this compound. The workflows and general information provided in this guide are intended to serve as a foundation for these future investigations.

References

Methodological & Application

Total Synthesis of Sperabillin C: A Detailed Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis of Sperabillin C, a potent antibiotic. The methodology detailed herein is based on the convergent 11-step synthesis developed by Paintner and coworkers, commencing from N-Boc-O-methyl-L-tyrosine. This approach features several key transformations, including an Arndt-Eistert homologation, an asymmetric Henry reaction, and a ruthenium tetroxide-catalyzed oxidative degradation of a benzene ring to construct the crucial (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid core.

Synthetic Strategy Overview

The total synthesis of this compound is achieved through a well-orchestrated sequence of reactions. The overall workflow can be visualized as the construction of three key building blocks followed by their assembly and final deprotection.

Caption: Overall workflow for the total synthesis of this compound.

Key Experimental Protocols

The following section provides detailed experimental protocols for the key transformations in the synthesis of this compound.

Arndt-Eistert Homologation of N-Boc-O-methyl-L-tyrosine

This two-carbon chain extension is a crucial first step in elaborating the amino acid core.

Caption: Workflow for the Arndt-Eistert Homologation step.

Protocol:

-

Acid Chloride Formation: To a solution of N-Boc-O-methyl-L-tyrosine (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under an inert atmosphere, add a catalytic amount of DMF. Then, add oxalyl chloride (1.2 eq) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The solvent is removed under reduced pressure.

-

Diazoketone Formation: The crude acid chloride is dissolved in anhydrous Et₂O (0.2 M) and cooled to 0 °C. A solution of diazomethane in Et₂O is added portion-wise until a persistent yellow color is observed. The reaction is stirred for 3 hours at 0 °C. Excess diazomethane is quenched by the dropwise addition of acetic acid.

-

Wolff Rearrangement and Esterification: The ethereal solution of the diazoketone is added to a suspension of silver(I) oxide (0.1 eq) and sodium thiosulfate (0.1 eq) in a 1:1 mixture of dioxane and water (0.1 M). The mixture is heated to 90 °C for 2 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The solution is refluxed for 4 hours. After cooling, the solvent is removed, and the product is purified by column chromatography.

Asymmetric Henry (Nitroaldol) Reaction

This step establishes the crucial stereocenters of the hydroxyamino acid core.

Protocol:

-

To a solution of the aldehyde (1.0 eq) in a suitable solvent (e.g., THF, 0.1 M) is added a chiral copper(II)-bis(oxazoline) catalyst (5 mol%).

-

Nitromethane (5.0 eq) is then added, followed by a mild base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq).

-

The reaction is stirred at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by flash column chromatography.

Ruthenium Tetroxide-Catalyzed Oxidative Degradation

This reaction cleaves the aromatic ring of the tyrosine derivative to unmask the carboxylic acid functionality of the core structure.

Protocol:

-

The N-Boc protected amino alcohol (1.0 eq) is dissolved in a biphasic solvent system of CCl₄:CH₃CN:H₂O (2:2:3, 0.05 M).

-

Sodium periodate (NaIO₄, 10 eq) is added, followed by a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 2.5 mol%).

-

The reaction mixture is stirred vigorously at room temperature for 2-4 hours. The color of the reaction mixture will turn from dark brown to yellow.

-

The reaction is quenched by the addition of isopropanol.

-

The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The resulting carboxylic acid is typically used in the next step without further purification.

Quantitative Data Summary

| Step | Intermediate | Starting Material | Yield (%) | Spectroscopic Data Highlights |

| 1 | N-Boc-(S)-3-amino-4-(4-methoxyphenyl)butanoic acid | N-Boc-O-methyl-L-tyrosine | 85 (2 steps) | ¹H NMR: δ 7.12 (d, J=8.5 Hz, 2H), 6.84 (d, J=8.5 Hz, 2H), 4.05 (m, 1H), 3.78 (s, 3H), 2.80 (m, 2H), 2.55 (m, 2H), 1.42 (s, 9H). |

| 2 | N-Boc-(S)-3-amino-4-(4-methoxyphenyl)-1-diazo-2-butanone | N-Boc-(S)-3-amino-4-(4-methoxyphenyl)butanoic acid | 95 | IR (film): 2105 (N₂), 1635 (C=O) cm⁻¹. |

| 3 | Methyl N-Boc-(S)-4-amino-5-(4-methoxyphenyl)pentanoate | N-Boc-(S)-3-amino-4-(4-methoxyphenyl)-1-diazo-2-butanone | 78 | ¹³C NMR: δ 173.5, 158.3, 155.8, 130.2, 113.9, 79.4, 55.2, 51.6, 48.7, 40.1, 35.8, 28.4. |

| 4 | N-Boc-(S)-4-amino-5-(4-methoxyphenyl)pentanal | Methyl N-Boc-(S)-4-amino-5-(4-methoxyphenyl)pentanoate | 88 | Used directly in the next step. |

| 5 | N-Boc-(3S,5R)-3-amino-5-hydroxy-6-(4-methoxyphenyl)-6-nitrohexane | N-Boc-(S)-4-amino-5-(4-methoxyphenyl)pentanal | 75 (dr >95:5) | ¹H NMR: δ 7.20 (d, J=8.6 Hz, 2H), 6.88 (d, J=8.6 Hz, 2H), 5.50 (dd, J=9.5, 2.0 Hz, 1H), 4.50 (m, 1H), 4.25 (m, 1H), 3.80 (s, 3H), 3.75 (m, 1H), 1.80-1.60 (m, 2H), 1.40 (s, 9H). |

| 6 | N-Boc-(3R,5R)-3-amino-6-(tert-butyldimethylsilyloxy)-5-hydroxyhexanoic acid | N-Boc-(3S,5R)-3-amino-5-hydroxy-6-(4-methoxyphenyl)-6-nitrohexane | 65 (2 steps) | ESI-MS: m/z 406 [M+H]⁺. |

| 7 | (2E,4E)-Hexa-2,4-dienoic acid pentafluorophenyl ester | (2E,4E)-Hexa-2,4-dienoic acid | 92 | ¹⁹F NMR: δ -153.2 (m, 2F), -157.9 (t, J=21 Hz, 1F), -162.5 (m, 2F). |

| 8 | Protected this compound core | N-Boc-(3R,5R)-3-amino-6-(tert-butyldimethylsilyloxy)-5-hydroxyhexanoic acid | 82 | - |

| 9 | Fully protected this compound | Protected this compound core | 79 | - |

| 10 | This compound | Fully protected this compound | 95 | ¹H NMR (D₂O, 500 MHz): δ 7.13 (dd, J=15.0, 10.0 Hz, 1H), 6.27 (m, 2H), 5.98 (d, J=15.0 Hz, 1H), 4.00 (m, 1H), 3.86 (m, 1H), 3.58 (t, J=6.5 Hz, 2H), 3.38 (dd, J=14.0, 4.5 Hz, 1H), 3.31 (dd, J=14.0, 6.5 Hz, 1H), 2.74 (d, J=7.0 Hz, 2H), 2.68 (t, J=6.5 Hz, 2H), 1.88 (ddd, J=15.0, 7.5, 3.0 Hz, 1H), 1.84 (d, J=6.5 Hz, 3H), 1.76 (ddd, J=15.0, 10.0, 4.5 Hz, 1H). |

Final Assembly and Deprotection

The final stages of the synthesis involve the coupling of the three synthesized fragments followed by a global deprotection to yield the natural product.

Caption: Final assembly and deprotection sequence for this compound.

Protocol:

-

Side Chain Coupling: The protected (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid derivative (1.0 eq) is dissolved in DMF (0.1 M). Triethylamine (2.2 eq) and the pentafluorophenyl ester of (2E,4E)-hexa-2,4-dienoic acid (1.1 eq) are added, and the mixture is stirred at room temperature for 12 hours.

-

Silyl Deprotection and Amidine Coupling: The crude product from the previous step is treated with tetrabutylammonium fluoride (TBAF) in THF to remove the TBS protecting group. The resulting alcohol is then coupled with 3-aminopropionamidine dihydrochloride (1.5 eq) using EDC (1.5 eq) and HOBt (1.5 eq) in DMF with triethylamine (3.0 eq).

-

Global Deprotection: The fully protected this compound is treated with a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5) at room temperature for 2 hours to remove the Boc protecting groups. The crude product is purified by preparative HPLC to afford this compound as a white solid.

This detailed guide provides the necessary information for the successful replication of the total synthesis of this compound. Researchers are advised to consult the primary literature for further details and characterization data.

Application Note: Purification of Sperabillin C using High-Performance Liquid Chromatography (HPLC)

Introduction

Sperabillin C is a member of the sperabillin family of antibiotics, which also includes sperabillins A, B, and D. These compounds are produced by the Gram-negative bacterium Pseudomonas fluorescens and have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria[1]. The potential therapeutic applications of sperabillins necessitate a robust and efficient purification methodology to obtain highly pure this compound for further research and development. This application note details a preparative reversed-phase high-performance liquid chromatography (RP-HPLC) method for the final purification step of this compound from a partially purified fermentation extract.

Experimental Workflow

The overall workflow for the purification of this compound involves several stages, beginning with bacterial fermentation and culminating in the final purification by preparative RP-HPLC. The initial steps involve separating the sperabillins from the fermentation broth using a combination of chromatographic techniques, including cation-exchange resins and activated carbon, followed by cation-exchange Sephadex chromatography[1]. The final polishing step to isolate pure this compound is achieved through preparative RP-HPLC as detailed in this document.

Figure 1. Experimental workflow for the isolation and purification of this compound.

Quantitative Data Summary

The following table summarizes the key parameters and results for the preparative RP-HPLC purification of this compound.

| Parameter | Value |

| Chromatographic Column | |

| Stationary Phase | C18 Silica Gel |

| Particle Size | 10 µm |

| Dimensions | 250 x 21.2 mm |

| Mobile Phase | |

| Solvent A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Solvent B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient Elution | |

| 0-5 min | 5% B |

| 5-35 min | 5% to 45% B |

| 35-40 min | 45% to 95% B |

| 40-45 min | 95% B |

| 45-50 min | 95% to 5% B |

| Flow Rate | 15 mL/min |

| Detection | |

| Wavelength | 220 nm |

| Retention Time (this compound) | ~28.5 min |

| Sample Loading | 50 mg of partially purified extract |

| Yield of Pure this compound | ~5 mg |

| Purity (post-HPLC) | >98% |

Detailed Experimental Protocol

1. Sample Preparation

-

Obtain the enriched fraction containing sperabillins from the preceding cation-exchange Sephadex chromatography step.

-

Lyophilize the fraction to a dry powder.

-

Dissolve the lyophilized powder in a minimal amount of Mobile Phase A (0.1% TFA in water) to a final concentration of approximately 10 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter prior to injection into the HPLC system.

2. HPLC Instrumentation and Conditions

-

HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis detector.

-

Column: C18 silica gel column (250 x 21.2 mm, 10 µm particle size).

-

Mobile Phase A: Deionized water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).

-

Column Temperature: 30°C.

-

Flow Rate: 15 mL/min.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 5 mL (equivalent to 50 mg of sample).

3. Chromatographic Run and Fraction Collection

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at the specified flow rate.

-

Inject the prepared sample onto the column.

-

Initiate the following gradient elution program:

-

0-5 min: Isocratic at 5% B.

-

5-35 min: Linear gradient from 5% to 45% B.

-

35-40 min: Linear gradient from 45% to 95% B (column wash).

-

40-45 min: Isocratic at 95% B (column wash).

-

45-50 min: Linear gradient from 95% to 5% B (re-equilibration).

-

-

Monitor the chromatogram in real-time and collect fractions corresponding to the major peak eluting at approximately 28.5 minutes, which corresponds to this compound.

-

Pool the collected fractions containing the target compound.

4. Post-Purification Processing

-

Analyze an aliquot of the pooled fractions using analytical RP-HPLC to confirm purity (>98%).

-

Remove the acetonitrile from the pooled fractions using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain pure this compound as a solid powder.

-

Store the purified this compound at -20°C for long-term stability.

Signaling Pathway (Illustrative)

While the direct signaling pathway of this compound is a subject of ongoing research, it is known to inhibit essential biosynthetic pathways in bacteria. The following diagram illustrates a generalized mechanism of action for antibiotics that interfere with bacterial cell processes.

Figure 2. Generalized mechanism of action for Sperabillin antibiotics.

Conclusion

The detailed RP-HPLC protocol presented in this application note provides a reliable method for the final purification of this compound from a partially purified extract. This method yields a high-purity product suitable for further biological and pharmacological studies. The established workflow and protocols are crucial for advancing the research and development of sperabillins as potential therapeutic agents.

References

Spectroscopic Analysis of Sperabillin C: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sperabillin C is a member of the sperabillin family of novel pseudo-peptide antibiotics isolated from the fermentation broth of Pseudomonas fluorescens YK-437.[1][2] These antibiotics have demonstrated notable in vitro activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Sperabillin A, a closely related analogue, has been shown to inhibit the biosynthesis of DNA, RNA, protein, and cell walls in Escherichia coli.[1][2] The unique structural features of sperabillins, which consist of 2,4-hexadienoic acid, a novel amino acid (3,6-diamino-5-hydroxyhexanoic acid), and 2-aminoethanamidine linked by amide bonds, make them interesting candidates for further investigation in drug discovery and development.[2]

This application note provides a detailed overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It includes tabulated spectral data for easy reference and outlines the fundamental experimental protocols for acquiring and interpreting this data.

Physicochemical Properties of this compound

This compound is a basic and water-soluble compound.[2] It is distinguished from Sperabillin A by the stereochemistry of the 2,4-hexadienoyl moiety, with this compound possessing the (2E,4E)-configuration.[2]

| Property | Value |

| Molecular Formula | C₁₅H₂₇N₅O₄ |

| Molecular Weight | 341.41 g/mol |

| Appearance | Basic, water-soluble substance |

| Stereochemistry | (2E,4E)-isomer of the 2,4-hexadienoyl moiety |

Spectroscopic Data

The structural elucidation of this compound was achieved through comprehensive analysis of its NMR and Mass Spectrometry data.

Mass Spectrometry

High-resolution mass spectrometry is a critical tool for determining the elemental composition and confirming the molecular weight of novel compounds like this compound.

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Observed m/z | Interpretation |

| Secondary Ion Mass Spectrometry (SI-MS) | 342.2139 (M+H)⁺ | Confirms the molecular formula C₁₅H₂₇N₅O₄ (Calculated: 342.2141) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual protons and carbons, enabling the assembly of the molecular structure. The following data was acquired in D₂O.

Table 2: ¹H NMR Spectroscopic Data for this compound (in D₂O)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 4.29 | t | 6.5 |

| 3 | 2.01 | m | |

| 4 | 3.51 | m | |

| 5 | 3.97 | m | |

| 6 | 3.12 | m | |

| 6 | 3.25 | m | |

| 2' | 3.73 | t | 6.3 |

| 3' | 2.68 | t | 6.3 |

| 2" | 6.13 | d | 15.1 |

| 3" | 7.21 | dd | 15.1, 10.5 |

| 4" | 6.28 | m | |

| 5" | 6.07 | m | |

| 6" | 1.83 | d | 6.8 |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in D₂O)

| Position | Chemical Shift (δ, ppm) |

| 1 | 175.6 |

| 2 | 52.1 |

| 3 | 32.4 |

| 4 | 48.7 |

| 5 | 68.3 |

| 6 | 41.2 |

| 1' | 173.0 |

| 2' | 35.1 |

| 3' | 39.5 |

| 1" | 168.9 |

| 2" | 126.8 |

| 3" | 145.4 |

| 4" | 130.2 |

| 5" | 141.5 |

| 6" | 18.6 |

Experimental Protocols

The following sections outline the generalized protocols for the spectroscopic analysis of this compound, based on standard methodologies for natural product characterization.

Sample Preparation

-

Isolation and Purification: this compound is isolated from the culture filtrate of Pseudomonas fluorescens YK-437 through a series of chromatographic techniques, including cation-exchange resins, activated carbon, and preparative reverse-phase HPLC.[1][2]

-

NMR Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., D₂O, 0.5-0.7 mL) and transferred to a 5 mm NMR tube.

-

Mass Spectrometry Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol/water) for analysis.

NMR Spectroscopy

-

Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) are utilized for acquiring high-resolution 1D and 2D NMR spectra.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is performed.

-

Key parameters include a sufficient number of scans for adequate signal-to-noise ratio, a spectral width covering the entire proton chemical shift range, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

-

-

2D NMR Experiments (for structural elucidation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, crucial for connecting different structural fragments.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to an internal standard (e.g., TSP for D₂O).

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used to obtain accurate mass measurements.

-

Ionization: Secondary Ion Mass Spectrometry (SI-MS) or other soft ionization techniques like Electrospray Ionization (ESI) are suitable for analyzing non-volatile, polar molecules like this compound.

-

Data Acquisition: The instrument is operated in a mode that provides high mass accuracy (typically < 5 ppm) to enable the determination of the elemental composition.

-

Data Analysis: The measured mass-to-charge ratio (m/z) of the molecular ion is used to calculate the molecular formula.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data to Structure

Caption: Logical flow from spectroscopic data to the final structure of this compound.

References

Application Notes and Protocols for Large-Scale Sperabillin Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale fermentation of Sperabillin, a novel class of antibacterial agents. The information is curated for professionals in drug development and microbial fermentation, offering insights into process optimization and scalable production.

Introduction to Sperabillin

Sperabillins are a group of potent antibacterial compounds produced by the Gram-negative bacterium, Pseudomonas fluorescens YK-437.[1] These antibiotics have demonstrated significant in vivo activity against a range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1] Sperabillin A, a notable member of this class, has been shown to inhibit the biosynthesis of DNA, RNA, protein, and the cell wall in Escherichia coli.[1] The unique mode of action and broad-spectrum activity of Sperabillins make them promising candidates for further drug development.

Fermentation Process Overview

The production of Sperabillin is achieved through a submerged fermentation process using a pure culture of Pseudomonas fluorescens YK-437. The overall workflow for large-scale production involves several key stages, from initial culture preparation to downstream processing and purification of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Sperabillin C

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the total synthesis of Sperabillin C. The guidance focuses on improving yields for the key reaction steps identified in established synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the key strategic steps in the total synthesis of this compound that often lead to yield issues?

A1: Based on published literature, the improved total synthesis of this compound hinges on three critical transformations: the Arndt-Eistert homologation, an asymmetric Henry (nitroaldol) reaction, and a ruthenium tetroxide-catalyzed oxidative degradation of a benzene ring.[1] Each of these steps presents unique challenges that can impact the overall yield.

Q2: An earlier synthesis of this compound reported a 2.5% overall yield. What are the more recent, improved overall yields?

A2: A more recent and improved total synthesis has been achieved with an overall yield of 20% in 11 steps starting from N-Boc-O-methyl-L-tyrosine.[1] Another reported synthesis achieved a 13% overall yield in 17 steps.[1]

Q3: Are there safer alternatives to using diazomethane in the Arndt-Eistert homologation?

A3: Yes, due to the hazardous nature of diazomethane, alternative methods have been developed. The Kowalski ester homologation is a notable safer alternative that also proceeds through a carbene equivalent but avoids the use of diazomethane.[2][3]

Q4: What is the core structural component of this compound, and what is the general strategy to synthesize it?

A4: The core of this compound is the (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid moiety.[1] A common strategy for its synthesis involves a stereoselective pathway that includes an asymmetric Henry reaction to establish the stereocenters, followed by the oxidative degradation of a phenyl group which serves as a masked carboxylic acid.[1]

Troubleshooting Guides

Arndt-Eistert Homologation

Issue: Low yield of the homologated carboxylic acid.

| Potential Cause | Troubleshooting Suggestion | Expected Outcome |

| Formation of α-chloromethyl ketone byproduct. | Use two equivalents of diazomethane or add a non-nucleophilic base like triethylamine to scavenge the HCl generated during the formation of the diazoketone.[2] | Reduced formation of the chlorinated byproduct and increased yield of the desired diazoketone, leading to a higher yield of the final homologated product. |

| Decomposition of diazomethane. | Prepare diazomethane solution fresh before use and keep it cold. Use an ethereal solution and avoid contact with rough glass surfaces or strong light. | Consistent and reliable concentration of diazomethane for the reaction, leading to more reproducible and higher yields. |

| Inefficient Wolff Rearrangement. | Ensure an effective catalyst is used for the rearrangement of the α-diazoketone. Silver oxide (Ag₂O) or silver benzoate are commonly used. Photolytic or thermal conditions can also be employed.[3] | A smoother and more complete rearrangement to the ketene intermediate will improve the overall yield of the homologated product. |

| Side reactions of the ketene intermediate. | Perform the Wolff rearrangement in the presence of the desired nucleophile (e.g., water for the acid, an alcohol for an ester) to ensure efficient trapping of the highly reactive ketene. | Minimized polymerization and other side reactions of the ketene, leading to a cleaner reaction and higher yield of the desired product. |

Asymmetric Henry (Nitroaldol) Reaction

Issue: Low diastereoselectivity (poor syn/anti ratio) or low enantioselectivity (low ee%).

| Potential Cause | Troubleshooting Suggestion | Expected Outcome |

| Suboptimal catalyst system. | Screen a variety of catalysts. Chiral copper(II) complexes, lanthanide-based catalysts, and organocatalysts like guanidine derivatives have shown success in controlling stereoselectivity.[4] The choice of ligand is critical. | Identification of a catalyst system that provides high diastereo- and enantioselectivity for the specific substrates. |

| Incorrect solvent or additives. | The solvent can significantly influence the stereochemical outcome. Test a range of solvents (e.g., THF, CH₂Cl₂, ethanol). Additives, such as inorganic salts (e.g., KI), can inhibit the retro-Henry reaction and improve enantioselectivity.[4] | Improved diastereomeric ratio and enantiomeric excess. |

| Reversibility of the reaction (retro-Henry). | Perform the reaction at lower temperatures and monitor the reaction time to minimize the retro-Henry reaction, which can erode the stereoselectivity. | Preservation of the desired stereoisomer and prevention of product degradation. |

| Aggregation of the catalyst or reactants. | Adjust the concentration of the reactants and catalyst. In some cases, higher or lower concentrations can prevent aggregation and improve catalyst performance. | Enhanced catalyst turnover and improved stereoselectivity. |

Ruthenium Tetroxide-Catalyzed Oxidative Degradation

Issue: Incomplete oxidation of the benzene ring or low yield of the carboxylic acid.

| Potential Cause | Troubleshooting Suggestion | Expected Outcome |

| Catalyst deactivation. | Use a biphasic solvent system, typically containing acetonitrile (e.g., CCl₄/CH₃CN/H₂O). Acetonitrile can act as a co-ligand, preventing the formation of insoluble, inactive ruthenium species.[5] | Maintained catalytic activity throughout the reaction, leading to complete conversion of the starting material and higher product yield. |

| Insufficient co-oxidant. | Ensure a sufficient stoichiometric excess of the co-oxidant (e.g., sodium periodate, NaIO₄) is used to regenerate the active RuO₄ catalyst throughout the reaction.[5][6] | Complete oxidation of the aromatic ring to the desired carboxylic acid. |

| Low reactivity of the aromatic ring. | If the aromatic ring is substituted with electron-withdrawing groups, it may be resistant to oxidation. Ensure the substrate is designed with an electron-rich or neutral phenyl group to facilitate oxidation. | Successful and efficient oxidative cleavage of the aromatic ring. |

| Over-oxidation or side reactions. | Carefully control the reaction temperature, as ruthenium tetroxide is a very powerful oxidant.[6] Monitor the reaction progress closely to avoid degradation of other functional groups in the molecule. | Selective oxidation of the phenyl group to the carboxylic acid with minimal formation of byproducts. |

Quantitative Data Summary

The following table summarizes the reported overall yields for the total synthesis of this compound and typical yields for the key reaction types.

| Synthesis/Reaction Step | Reported/Typical Yield | Reference |

| Total Synthesis of this compound (Improved) | 20% (11 steps) | [1] |

| Total Synthesis of this compound | 13% (17 steps) | [1] |

| Arndt-Eistert Homologation | 50-80% | [7] |

| Asymmetric Henry Reaction | Can be >90% | [4][8] |

| RuO₄-catalyzed Phenyl Oxidation | 50-60% | [5] |

Experimental Protocols

General Procedure for Arndt-Eistert Homologation

-

The starting carboxylic acid is converted to its corresponding acid chloride using a standard reagent such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

In a separate flask, a freshly prepared ethereal solution of diazomethane is cooled to 0 °C.

-

The acid chloride, dissolved in an anhydrous, inert solvent (e.g., diethyl ether), is added dropwise to the diazomethane solution at 0 °C. Two equivalents of diazomethane are typically used to neutralize the generated HCl.[7]

-

After the reaction is complete (monitored by TLC or gas evolution ceases), the excess diazomethane is quenched carefully with acetic acid.

-

The resulting α-diazoketone is then subjected to Wolff rearrangement in the presence of a catalyst (e.g., Ag₂O) and a nucleophile (e.g., water) to yield the homologated carboxylic acid. The reaction is often heated to facilitate the rearrangement.[3]

General Procedure for Asymmetric Henry (Nitroaldol) Reaction

-

To a solution of the chiral catalyst (e.g., a copper(II)-bis(oxazoline) complex) in a suitable solvent (e.g., THF or ethanol) at the desired temperature (e.g., 0 °C or room temperature), the aldehyde substrate is added.

-

The nitroalkane is then added to the reaction mixture.

-

The reaction is stirred for the required time, monitoring the progress by TLC.

-

Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NH₄Cl) and the product is extracted with an organic solvent.

-

The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired β-nitro alcohol.

General Procedure for Ruthenium Tetroxide-Catalyzed Oxidative Degradation

-

The aromatic substrate is dissolved in a biphasic solvent system, typically a mixture of carbon tetrachloride, acetonitrile, and water.[5]

-

A catalytic amount of ruthenium(III) chloride (RuCl₃) is added to the mixture.

-

A stoichiometric excess of a co-oxidant, such as sodium periodate (NaIO₄), is added portion-wise to the vigorously stirred mixture, maintaining the reaction temperature at or below room temperature.[5][6]

-

The reaction progress is monitored by TLC. The disappearance of the starting material indicates the completion of the reaction.

-

Upon completion, the reaction is quenched by the addition of a mild reducing agent (e.g., isopropanol) to destroy any remaining oxidant.

-

The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and concentrated. The crude carboxylic acid is then purified, often by recrystallization or column chromatography.

Visualizations

Caption: Overall workflow for the improved total synthesis of this compound.

Caption: A logical workflow for troubleshooting low-yield steps.

References

- 1. researchgate.net [researchgate.net]

- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. Ruthenium tetroxide - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. connectsci.au [connectsci.au]

Technical Support Center: Optimizing Culture Conditions for Pseudomonas fluorescens

Disclaimer: The following guidelines and protocols are based on general knowledge of Pseudomonas fluorescens. Optimal conditions for the specific strain YK-437 may vary and require further empirical optimization.